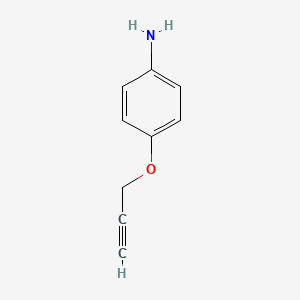

4-(2-Propynyloxy)aniline

Description

The exact mass of the compound 4-(2-Propynyloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Propynyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Propynyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLSLCJCSKFAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506271 | |

| Record name | 4-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26557-78-8 | |

| Record name | 4-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-yn-1-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Propynyloxy)aniline CAS number 26557-78-8 properties

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline (CAS 26557-78-8): Properties, Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

4-(2-Propynyloxy)aniline, also known as 4-(propargyloxy)aniline, is a bifunctional organic compound that has emerged as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, polymer science, and materials development. Its structure uniquely combines an aniline core—a prevalent pharmacophore and a reactive nucleophile—with a terminal alkyne provided by a propargyl ether group. This dual functionality makes it an invaluable intermediate, especially for its ability to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1]

This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of the core properties, synthesis, reactivity, and applications of 4-(2-propynyloxy)aniline. The content moves beyond simple data recitation to explain the causality behind experimental choices, providing a framework for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-(2-propynyloxy)aniline are summarized below. It typically presents as a solid ranging in color from white to yellow or brown, and it is noted to be sensitive to both heat and air, necessitating proper storage conditions.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 26557-78-8 | [1][3][4] |

| Synonyms | 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether | [5] |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.18 g/mol | [1][3][4] |

| Appearance | White to yellow/brown crystalline powder or solid | [1][4] |

| Melting Point | 52 - 56 °C | [1][4] |

| Boiling Point | 95 °C @ 10 mmHg | [1][4] |

| Purity | Typically ≥98% (GC) | [3][4] |

| Storage Conditions | 2 - 8 °C, Inert atmosphere, Keep in dark place | [4] |

Predicted Spectroscopic Features

While publicly available, fully assigned experimental spectra are scarce, the structure of 4-(2-propynyloxy)aniline allows for a confident prediction of its key spectroscopic features. These predictions should be used as a guide and confirmed with experimental data for any synthesized or procured sample.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

Aromatic Protons: A characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, likely appearing as two distinct doublets between δ 6.6-6.9 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.

-

Methylene Protons (-O-CH₂-): A doublet around δ 4.6 ppm, coupled to the acetylenic proton (⁴J coupling, "long-range").

-

Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons.

-

-

¹³C NMR (Carbon NMR): The spectrum should display signals corresponding to all nine carbon atoms:

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-152 ppm). Two will be quaternary (C-N and C-O) and two will be CH carbons.

-

Acetylenic Carbons: Two signals, one for the terminal CH (δ ~75 ppm) and one for the internal quaternary carbon (δ ~78 ppm).

-

Methylene Carbon (-O-CH₂-): A single signal around δ 56 ppm.

-

-

IR (Infrared) Spectroscopy: Key vibrational bands should include:

-

N-H Stretch: A pair of medium-to-strong bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

-

C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, indicating the terminal alkyne proton.

-

C≡C Stretch: A weak but sharp band in the 2100-2150 cm⁻¹ region.

-

C-O Ether Stretch: A strong band in the 1220-1250 cm⁻¹ region for the aryl ether linkage.

-

Protocol 1: Standard Procedure for Analytical Sample Preparation

This protocol outlines the general steps for preparing a sample of 4-(2-propynyloxy)aniline for routine analysis.

-

For NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

If solubility is an issue, gentle warming or sonication may be applied. Ensure the sample is fully dissolved before analysis.

-

For quantitative NMR (qNMR), an internal standard of known purity and weight must be added.

-

-

For IR Spectroscopy:

-

Solid (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum. This is the most common and straightforward method.

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

For Mass Spectrometry (MS):

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL for direct infusion analysis via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Synthesis and Purification

The most direct and widely adopted method for synthesizing 4-(2-propynyloxy)aniline is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of the phenoxide, generated from 4-aminophenol, on an electrophilic propargyl halide.[6][7]

Reaction Rationale

The choice of reagents is critical for maximizing yield and minimizing side reactions.

-

Starting Materials: 4-Aminophenol serves as the phenolic precursor, and propargyl bromide is a common and effective electrophile.[2]

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH).[2] This is because K₂CO₃ is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating or promoting side reactions with the less acidic aniline nitrogen.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby facilitating the Sₙ2 mechanism.[2][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 4-(2-Propynyloxy)aniline [myskinrecipes.com]

- 5. 4-(2-Propynyloxy)aniline | 26557-78-8 | TCI AMERICA [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

Technical Guide: Synthesis and Characterization of 4-(Propargyloxy)aniline

An in-depth technical guide by a Senior Application Scientist

Abstract

4-(Propargyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a nucleophilic aniline moiety and a terminal alkyne, making it an ideal building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This guide provides a comprehensive overview of the synthesis of 4-(Propargyloxy)aniline via the Williamson ether synthesis, detailing the underlying mechanism, a field-proven experimental protocol, and a complete workflow for its characterization using modern analytical techniques. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reproducible methodology for obtaining and validating this key chemical intermediate.

Introduction: The Strategic Importance of 4-(Propargyloxy)aniline

The utility of a chemical building block is defined by its inherent reactivity and the molecular complexity it can introduce. 4-(Propargyloxy)aniline is exemplary in this regard. The aniline group is a precursor for a vast range of pharmaceuticals, including anti-inflammatory, antidepressant, and antibiotic agents.[3][4] The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, a highly versatile functional group.

The primary driver for the widespread use of this molecule is its role in bioorthogonal chemistry.[2] The terminal alkyne allows for highly efficient and specific covalent bond formation with azide-functionalized molecules. This "click" reaction has revolutionized drug discovery, enabling applications such as:

-

Targeted Drug Delivery: Linking cytotoxic agents to targeting moieties (e.g., antibodies, peptides) to enhance efficacy and reduce off-target effects.[3]

-

Proteolysis Targeting Chimeras (PROTACs): Serving as a key component in the linkers that bridge a target protein ligand and an E3 ligase ligand.[2]

-

Synthesis of Novel Bioactive Compounds: Rapidly generating libraries of complex molecules for high-throughput screening.[2]

Given its pivotal role, a reliable and well-characterized supply of 4-(Propargyloxy)aniline is paramount. This guide establishes a self-validating system for its synthesis and quality control.

Synthesis via Williamson Etherification: Mechanism and Rationale

The most direct and widely used method for preparing 4-(Propargyloxy)aniline is the Williamson ether synthesis.[5][6][7] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[5]

2.1. Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The choice of reactants is critical for maximizing yield and minimizing side reactions.

-

Nucleophile Formation: 4-Aminophenol serves as the alcohol precursor. Its phenolic hydroxyl group is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming the more potent 4-aminophenoxide nucleophile. The aniline nitrogen is significantly less acidic and remains protonated under these conditions.

-

Electrophile Choice: Propargyl bromide is an excellent electrophile for this SN2 reaction. It is a primary alkyl halide, which minimizes steric hindrance and favors substitution over the competing elimination (E2) pathway.[6]

-

The SN2 Reaction: The generated 4-aminophenoxide ion attacks the carbon atom bearing the bromine in propargyl bromide. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[7][8]

The overall reaction is as follows:

HO-C₆H₄-NH₂ + Br-CH₂-C≡CH --(Base)--> H₂N-C₆H₄-O-CH₂-C≡CH + H-Base⁺ + Br⁻

Caption: Williamson Ether Synthesis Mechanism for 4-(Propargyloxy)aniline.

2.2. Experimental Protocol: Synthesis

This protocol is designed for robustness and scalability. Every step is included to ensure high purity and yield.

Reagents & Materials:

-

4-Aminophenol (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-aminophenol (e.g., 5.45 g, 50 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone. Stir the resulting suspension vigorously. Causality Note: Acetone is a polar aprotic solvent that effectively dissolves the organic reactants but not the inorganic base, facilitating the reaction at the solid-liquid interface.

-

Electrophile Addition: Slowly add propargyl bromide (80% solution in toluene, ~6.2 mL, 55 mmol) to the suspension at room temperature using a dropping funnel over 15 minutes. An exotherm may be observed.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with continued stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:EtOAc). The reaction is typically complete within 6-8 hours.[9]

-

Work-up (Quenching & Extraction): a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of acetone. b. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. c. Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer to a separatory funnel. d. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product, typically a yellow to brown solid, should be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10:1 Hexane:EtOAc and gradually increasing polarity to 2:1 Hexane:EtOAc) to afford the pure product.[10]

Caption: Experimental Workflow for Synthesis and Purification.

Comprehensive Characterization: A Self-Validating Protocol

Confirmation of the product's identity and purity is non-negotiable. The following data provides a benchmark for validation.

3.1. Physical Properties

| Property | Expected Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 52 - 56 °C | [1] |

| Purity (GC) | ≥ 98% | [1] |

3.2. Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Proton NMR) Instrument: 400 MHz, Solvent: CDCl₃ Rationale: ¹H NMR confirms the presence and connectivity of all non-exchangeable protons in the molecule. The chemical shift, integration, and multiplicity of each signal are diagnostic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.75 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O) | Protons on the aromatic ring adjacent to the electron-donating ether group are shielded. |

| ~ 6.65 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH₂) | Protons adjacent to the strongly electron-donating amine group are also shielded. |

| ~ 4.60 | d, J ≈ 2.4 Hz | 2H | -O-CH₂ -C≡CH | Methylene protons adjacent to an oxygen and an alkyne. The small coupling is to the terminal alkyne proton. |

| ~ 3.60 | br s | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration-dependent. |

| ~ 2.50 | t, J ≈ 2.4 Hz | 1H | -C≡C-H | The terminal alkyne proton shows a characteristic triplet due to coupling with the methylene protons. |

3.2.2. Infrared (IR) Spectroscopy Technique: Attenuated Total Reflectance (ATR) Rationale: IR spectroscopy identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3450 | Strong, two bands | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch |

| ~ 3300 | Strong, sharp | Terminal Alkyne (≡C-H) | ≡C-H Stretch |

| ~ 2120 | Medium, sharp | Alkyne (-C≡C-) | C≡C Stretch |

| 1610, 1510 | Strong | Aromatic Ring | C=C Stretch |

| ~ 1230 | Strong | Aryl Ether (Ar-O-C) | C-O Asymmetric Stretch |

3.2.3. Mass Spectrometry (MS) Technique: Electrospray Ionization (ESI), Positive Mode Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution MS (HRMS) can confirm the elemental composition.

| m/z Value | Ion | Analysis |

| 148.0757 | [M+H]⁺ | The protonated molecular ion. The calculated exact mass is 148.0757 for C₉H₁₀NO⁺. |

| 147.0684 | [M]⁺ | The molecular ion (less common in ESI). The calculated exact mass is 147.0684 for C₉H₉NO. |

Conclusion and Applications

This guide outlines a reliable and verifiable protocol for the synthesis and characterization of 4-(Propargyloxy)aniline. By following the detailed steps for Williamson ether synthesis and using the provided spectroscopic data as a benchmark, researchers can confidently produce high-purity material. The strategic importance of this molecule as a linchpin in click chemistry ensures its continued and expanding role in the development of next-generation pharmaceuticals and advanced functional materials.[1][2] Its application in creating potent antitumor compounds and specialty polymers highlights its versatility and value to the scientific community.[1]

References

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Williamson Ether Synthesis. Professor Dave Explains, YouTube. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. [Link]

-

4-(p-Tolyloxy)aniline. PubChem. [Link]

-

Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses Procedure. [Link]

-

4-(Hexadecyloxy)aniline. NIST WebBook. [Link]

-

Can Aniline Be Used In Drug Development? Bloom Tech. [Link]

-

MSBNK-UvA_IBED-UI000201. MassBank. [Link]

-

Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed. [Link]

-

Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. LookChem. [Link]

-

Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. [Link]

-

Further application of our protocol a Four aniline examples for... ResearchGate. [Link]

-

Aniline. NIST WebBook. [Link]

-

4-Pentyloxyaniline. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

4-Aminophenyl propargyl ether spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4-Aminophenyl Propargyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4-Aminophenyl propargyl ether, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule, containing both a nucleophilic aromatic amine and a reactive terminal alkyne, its unambiguous characterization is paramount for ensuring purity and predicting reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Synthetic Context

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that might manifest in its spectra. 4-Aminophenyl propargyl ether is commonly synthesized via a Williamson ether synthesis, reacting 4-aminophenol with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.

The primary reactants and potential side-products to consider during spectral analysis include unreacted 4-aminophenol, residual propargyl bromide, and possible products of N-alkylation or dialkylation. A robust purification step, typically column chromatography, is essential to isolate the target compound.

Caption: ¹H NMR assignments for 4-Aminophenyl propargyl ether.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Aminophenyl propargyl ether

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~152.0 | C -O | Aromatic carbon attached to the electron-withdrawing oxygen. |

| ~141.0 | C -N | Aromatic carbon attached to the electron-donating nitrogen. |

| ~116.0 | Ar-C H (ortho to -O) | Shielded by the resonance effect of the ether oxygen. |

| ~115.5 | Ar-C H (ortho to -N) | Shielded by the strong resonance effect of the amino group. |

| ~79.0 | -O-CH₂-C ≡CH | sp-hybridized carbon of the alkyne. |

| ~75.0 | -O-CH₂-C≡C H | Terminal sp-hybridized carbon, typically more shielded. |

| ~56.0 | -O-C H₂- | sp³-hybridized carbon deshielded by the adjacent oxygen. |

Expert Interpretation: The spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the symmetry of the aromatic ring). The carbons directly attached to the heteroatoms (C-O and C-N) are the most downfield in the aromatic region. The sp-hybridized carbons of the alkyne appear in the characteristic mid-field region (~75-80 ppm), while the methylene carbon is found further upfield.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [1]

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [2]The spectrum is a plot of vibrational energy (wavenumber) versus transmittance.

Table 3: Characteristic IR Absorptions for 4-Aminophenyl propargyl ether

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 3500 | N-H (Amine) | Symmetric & Asymmetric Stretch | Medium (two bands) |

| ~3300 | ≡C-H (Alkyne) | Stretch | Strong, Sharp |

| 2850 - 3100 | C-H (Aromatic & Methylene) | Stretch | Medium |

| ~2120 | C≡C (Alkyne) | Stretch | Weak to Medium |

| ~1600, ~1500 | C=C (Aromatic) | Ring Stretch | Medium to Strong |

| ~1240 | C-O (Aryl Ether) | Asymmetric Stretch | Strong |

| ~830 | C-H (Aromatic) | Out-of-plane Bend | Strong |

Expert Interpretation: The IR spectrum provides a clear fingerprint for this molecule. The most diagnostic peaks are:

-

The two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

A sharp, strong peak around 3300 cm⁻¹, indicative of the terminal alkyne C-H stretch.

-

A weak but sharp absorption around 2120 cm⁻¹ for the C≡C triple bond stretch.

-

A strong band around 1240 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretch.

-

A strong band around 830 cm⁻¹, confirming the 1,4- (para) disubstitution pattern of the aromatic ring. [3]

Caption: Key functional groups and their IR vibrations.

Experimental Protocol: FT-IR Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

Expected Data:

-

Molecular Formula: C₉H₉NO

-

Exact Mass: 147.0684 g/mol

-

Molecular Ion (M⁺•): m/z = 147

Expert Interpretation: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺•) at m/z = 147 should be clearly visible. The fragmentation is dictated by the most stable carbocations and radical cations that can be formed.

Table 4: Plausible Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Interpretation |

| 147 | [C₉H₉NO]⁺• | Molecular Ion (M⁺•) |

| 108 | [HOC₆H₄NH₂]⁺• | Loss of the propargyl radical (•CH₂C≡CH) via cleavage of the ether bond. This is often a major fragment. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment from propargyl-containing compounds. |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Functional groups – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

-

SciSpace. (1994). The chemical characterization of organic functional groups: an experiment for the advanced high school chemistry laboratory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

-

PubChem. (2015). SID 253661141. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Chegg.com. (2023). Solved Interpret the FT-IR spectrum of your ether product. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-(2-Propynyloxy)aniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Propynyloxy)aniline, a key intermediate in pharmaceutical and materials science applications.[1][2] While specific quantitative solubility data for this compound is not extensively published, this document establishes a predictive solubility framework based on its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, robust experimental protocol is presented to enable researchers to determine precise solubility values in a range of common organic solvents. This guide is designed to be a foundational resource, empowering scientists to effectively utilize 4-(2-Propynyloxy)aniline in synthesis, formulation, and other research and development activities.

Introduction to 4-(2-Propynyloxy)aniline

4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a versatile chemical compound with significant applications in several scientific fields.[1] Its structure, featuring a reactive propargyl group and an aniline moiety, makes it a valuable building block in organic synthesis.[1] This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[1] Given its utility, a thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 52-56 °C | [1][2] |

| Boiling Point | 95 °C / 10 mmHg | [1][2] |

| CAS Number | 26557-78-8 | [1] |

Predicting the Solubility Profile of 4-(2-Propynyloxy)aniline

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 4-(2-Propynyloxy)aniline contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Characteristics : The aniline group (-NH₂) can participate in hydrogen bonding, both as a donor and an acceptor. The ether oxygen in the propynyloxy group can also act as a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Non-Polar Characteristics : The benzene ring and the hydrocarbon chain of the propargyl group are non-polar. These components will favor interactions with non-polar and weakly polar solvents through van der Waals forces.

Based on these structural features, a predicted solubility profile in common organic solvents can be proposed.

Predicted Solubility of 4-(2-Propynyloxy)aniline:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding with the -NH₂ and ether oxygen. |

| Ethanol | Polar Protic | High | Similar to methanol, capable of hydrogen bonding. |

| Acetone | Polar Aprotic | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Moderate to High | Dipole-dipole interactions with the polar groups. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate to High | Can accept hydrogen bonds and has a non-polar component. |

| Toluene | Non-Polar Aromatic | Moderate | Favorable interactions with the benzene ring. |

| Hexane | Non-Polar Aliphatic | Low | Dominated by non-polar interactions, but the polar groups will limit solubility. |

| Water | Polar Protic | Low | The non-polar benzene ring and hydrocarbon chain will likely make it only slightly soluble in water, similar to aniline.[4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of 4-(2-Propynyloxy)aniline.[5]

3.1. Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Pipettes and syringes

-

Oven

3.2. Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and then determining the concentration of the dissolved solute.

Caption: Experimental workflow for the gravimetric determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution : To a series of vials, add a known volume (e.g., 5.0 mL) of each organic solvent to be tested. Add an excess amount of 4-(2-Propynyloxy)aniline to each vial, ensuring that undissolved solid remains visible.

-

Equilibration : Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the solutions for at least 24 hours to ensure that equilibrium is reached.

-

Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the filtered solution into a pre-weighed vial.

-

Solvent Evaporation and Measurement : Record the weight of the vial containing the filtered solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

-

Calculation : The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtered supernatant

Factors Influencing Solubility

The solubility of 4-(2-Propynyloxy)aniline is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Key intermolecular forces governing solubility.

-

Hydrogen Bonding : The ability of the aniline -NH₂ group to donate hydrogen bonds and the ether oxygen to accept them is a primary driver of solubility in protic solvents like methanol and ethanol.

-

Dipole-Dipole Interactions : In polar aprotic solvents such as acetone and DMSO, the permanent dipoles of the solvent molecules interact favorably with the polar C-N and C-O bonds of the solute.

-

Van der Waals Forces : In non-polar solvents like hexane and toluene, weaker London dispersion forces are the main interactions. The aromatic ring of 4-(2-Propynyloxy)aniline will have favorable π-π stacking interactions with aromatic solvents like toluene.

Safety and Handling

4-(2-Propynyloxy)aniline should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, eye protection, and a lab coat when handling this compound.

-

Handling : Handle in a well-ventilated area to avoid inhalation. Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry place, preferably in a refrigerator between 2-8 °C.[1][2] It may be sensitive to heat and air.[7]

Conclusion

While readily available quantitative data on the solubility of 4-(2-Propynyloxy)aniline is limited, a strong predictive understanding can be derived from its molecular structure. This guide provides the theoretical foundation and a practical, validated experimental protocol for researchers to determine its solubility in a variety of organic solvents. This information is critical for the effective application of this versatile compound in pharmaceutical development, polymer chemistry, and organic synthesis.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

4-(2-Propynyloxy)aniline. (n.d.). MySkinRecipes. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

4-(2-Propynyloxy)aniline. (n.d.). Starshinechemical. Retrieved from [Link]

-

4-(2-Propynyloxy)aniline, 5g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

- chemical label 4-(2-Propynyloxy)aniline. (n.d.).

-

Aniline. (n.d.). Solubility of Things. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline: Properties, Reactivity, and Applications

Abstract: 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a bifunctional aromatic compound of significant interest in chemical synthesis and drug discovery. Its structure uniquely combines a nucleophilic aniline moiety with a terminal alkyne, rendering it a versatile building block for a multitude of chemical transformations. The propargyl ether group, in particular, serves as a highly efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Propynyloxy)aniline, detailed experimental protocols for its synthesis and application, and insights into its role as a molecular linker and synthetic intermediate.

Physicochemical and Spectroscopic Profile

4-(2-Propynyloxy)aniline is typically a solid at room temperature, with a color ranging from white to yellow or brown, contingent on purity.[1][2][3] It is crucial for researchers to consider its sensitivity to both heat and air, which necessitates specific storage conditions to maintain its integrity.[2][4]

Physical Properties

A summary of the key physical properties is presented in Table 1. While specific quantitative solubility data is not widely published, a qualitative assessment can be inferred from its molecular structure. The polar aniline group suggests solubility in polar organic solvents like DMSO and methanol, while the overall aromatic and hydrocarbon character likely permits solubility in solvents like chloroform and ethyl acetate. It is expected to have low solubility in non-polar solvents such as hexanes.

Table 1: Physicochemical Properties of 4-(2-Propynyloxy)aniline

| Property | Value | Source(s) |

| IUPAC Name | 4-(prop-2-yn-1-yloxy)aniline | [5] |

| Synonyms | 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether | [1][6] |

| CAS Number | 26557-78-8 | [1][2] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Yellow to brown solid; White crystalline powder | [1][3] |

| Melting Point | 52-56 °C | [1][7] |

| Boiling Point | 95 °C @ 10 mmHg | [1][7] |

| Purity (Typical) | ≥ 98% (GC) | [1] |

| Inferred Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water | N/A |

Expected Spectroscopic Data

Characterization of 4-(2-Propynyloxy)aniline relies on standard spectroscopic techniques. Table 2 outlines the expected chemical shifts and absorption bands based on its functional groups.

Table 2: Predicted Spectroscopic Data for 4-(2-Propynyloxy)aniline

| Technique | Feature | Expected Position | Assignment |

| ¹H NMR | Singlet (1H) | ~2.5 ppm | Acetylenic proton (C≡C-H ) |

| Singlet (2H) | ~3.6-3.8 ppm | Amino protons (-NH₂ ) | |

| Doublet (2H) | ~4.6 ppm | Methylene protons (-O-CH₂ -C≡CH) | |

| Doublet (2H) | ~6.7 ppm | Aromatic protons ortho to -NH₂ | |

| Doublet (2H) | ~6.8 ppm | Aromatic protons ortho to -O- | |

| ¹³C NMR | Alkyne Carbon | ~75 ppm | -O-CH₂-C ≡CH |

| Alkyne Carbon | ~78 ppm | -O-CH₂-C≡C H | |

| Methylene Carbon | ~56 ppm | -O-C H₂-C≡CH | |

| Aromatic Carbons | ~115-116 ppm | C-H carbons | |

| Aromatic Carbon | ~141 ppm | C-NH₂ | |

| Aromatic Carbon | ~152 ppm | C-O | |

| FTIR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Primary amine |

| ≡C-H Stretch | ~3300 cm⁻¹ (sharp) | Terminal alkyne | |

| C≡C Stretch | ~2120 cm⁻¹ (weak) | Alkyne | |

| C-O-C Stretch | 1220-1260 cm⁻¹ | Aryl ether | |

| C=C Stretch | 1500-1600 cm⁻¹ | Aromatic ring | |

| C-H Bending | ~830 cm⁻¹ | 1,4-disubstituted benzene |

Chemical Reactivity and Synthetic Utility

The utility of 4-(2-Propynyloxy)aniline stems from its two distinct reactive sites: the aniline amine and the terminal alkyne. This bifunctionality allows for orthogonal chemical modifications, making it a valuable linker and synthetic intermediate.

The Propynyloxy Group: A Gateway to Click Chemistry

The terminal alkyne of the propynyloxy moiety is the molecule's most celebrated feature. It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, allowing for the rapid and reliable covalent ligation of the aniline derivative to any azide-bearing molecule.[8] The product is a highly stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable scaffold in medicinal chemistry.[9] This "click" reaction is a cornerstone of bioconjugation, materials science, and drug discovery.[9]

The Aniline Moiety: A Versatile Nucleophile and Precursor

The primary aromatic amine (aniline) group is a potent nucleophile and a versatile synthetic handle. It can readily undergo a wide range of classical organic reactions, including:

-

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Nucleophilic attack on alkyl halides.

-

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

This dual reactivity allows for a strategic, stepwise functionalization. For instance, the aniline can first be modified, followed by a click reaction on the alkyne, or vice versa, providing immense flexibility in the synthesis of complex molecules.

Experimental Protocols

The following protocols are provided as validated, field-proven methodologies for the synthesis and application of 4-(2-Propynyloxy)aniline.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of 4-(2-Propynyloxy)aniline from 4-aminophenol and propargyl bromide. The causality behind this choice is the Williamson ether synthesis, a robust and high-yielding method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10] The phenolic proton of 4-aminophenol is significantly more acidic than the amine protons, allowing for selective deprotonation with a suitable base like potassium carbonate to form the phenoxide nucleophile.

Materials:

-

4-Aminophenol

-

Propargyl bromide (80% solution in toluene is common)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will be a suspension.

-

Alkylation: While stirring vigorously, add propargyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminophenol starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield pure 4-(2-Propynyloxy)aniline.

Protocol 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for coupling 4-(2-Propynyloxy)aniline with an azide-functionalized molecule (R-N₃). The self-validating nature of this protocol lies in the high specificity of the reaction; the formation of the triazole product is almost guaranteed if the catalyst is active and the starting materials are present.

Materials:

-

4-(2-Propynyloxy)aniline

-

Azide-containing compound (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

-

Preparation: In a vial, dissolve 4-(2-Propynyloxy)aniline (1.0 eq) and the azide compound (R-N₃, 1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of DMSO and water).

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M). Sodium ascorbate acts as the in-situ reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt.

-

Reaction Initiation: To the solution of the alkyne and azide, add the CuSO₄ solution (0.01-0.05 eq, i.e., 1-5 mol%).

-

Reduction: Immediately following the copper addition, add the sodium ascorbate solution (0.1-0.2 eq). The solution may change color, indicating catalyst formation.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting triazole product by flash chromatography or recrystallization as needed.

Safety and Handling

4-(2-Propynyloxy)aniline requires careful handling due to its potential hazards.

-

Health Hazards: The compound is known to cause skin irritation and serious eye irritation.[11][12] It may also cause respiratory irritation and is considered harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage Conditions: Store in a tightly sealed container in a cool, dark place, typically between 2-8 °C.[1][6][7] The material is sensitive to heat and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and oxidation.[2][4]

Conclusion

4-(2-Propynyloxy)aniline stands out as a powerful and versatile chemical tool. Its bifunctional nature, combining the reactivity of an aniline with the click-ready terminal alkyne, provides a robust platform for the synthesis of complex molecular architectures. For researchers in drug development, polymer chemistry, and materials science, this compound offers an efficient and modular approach to molecular construction.[1][12] Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is paramount to leveraging its full synthetic potential.

References

-

MySkinRecipes. (n.d.). 4-(2-Propynyloxy)aniline. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved January 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-(2-Propynyloxy)aniline. Retrieved January 2, 2026, from [Link]

-

PubChem - National Institutes of Health. (n.d.). SID 253661141. Retrieved January 2, 2026, from [Link]

-

Chemical Safety. (n.d.). Chemical Label for 4-(2-Propynyloxy)aniline. Retrieved January 2, 2026, from [Link]

-

DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved January 2, 2026, from [Link]

-

PubMed. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 4-(2-Propynyloxy)aniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. SID 253661141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(2-Propynyloxy)aniline [myskinrecipes.com]

- 8. chemeo.com [chemeo.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. toku-e.com [toku-e.com]

- 11. researchgate.net [researchgate.net]

- 12. instanano.com [instanano.com]

4-(2-Propynyloxy)aniline structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of 4-(2-Propynyloxy)aniline

Abstract: 4-(2-Propynyloxy)aniline, a versatile chemical intermediate, is of significant interest in medicinal chemistry and materials science due to its unique combination of an aniline moiety and a terminal alkyne.[1] Its utility as a synthetic building block, particularly in 'click' chemistry reactions, is well-established.[2] This guide provides a comprehensive technical overview of the methodologies required for a thorough structural and conformational analysis of this molecule. We delve into the theoretical and practical aspects of spectroscopic, crystallographic, and computational techniques, offering researchers and drug development professionals a robust framework for elucidating the molecule's three-dimensional architecture and its implications for reactivity and intermolecular interactions.

Introduction to 4-(2-Propynyloxy)aniline

4-(2-Propynyloxy)aniline, also known as 4-(propargyloxy)aniline, is an aromatic compound with the molecular formula C₉H₉NO.[1][3] It presents as a white to light brown crystalline solid with a melting point in the range of 52-56 °C.[1][3] The structure features a propargyl group (a 2-propynyl group) attached via an ether linkage to the para-position of an aniline ring. This unique arrangement provides two key functional handles: the nucleophilic amino group and the reactive terminal alkyne, making it a valuable precursor for the synthesis of polymers, dyes, and complex pharmaceutical agents.[1]

A complete understanding of its structural properties is critical for predicting its behavior in these applications. The key conformational questions revolve around three main structural features:

-

Pyramidalization of the Aniline Nitrogen: The degree to which the nitrogen atom of the amino group is out of the plane of the benzene ring. This is influenced by the electronic nature of the para-substituent.[4]

-

Orientation of the Propynyloxy Group: The rotational freedom around the C(aryl)-O and O-C(alkyl) bonds determines the spatial orientation of the alkyne functionality relative to the aromatic ring.

-

Intermolecular Interactions: The potential for hydrogen bonding from the -NH₂ group and other non-covalent interactions in the solid state, which dictate crystal packing.

This guide outlines a multi-pronged analytical approach to address these questions, combining experimental evidence with computational validation.

Spectroscopic Characterization

Spectroscopic methods provide the first layer of structural confirmation and offer insights into the molecule's conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular skeleton and connectivity of 4-(2-Propynyloxy)aniline.

Expertise & Experience: ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecule. In ¹H NMR, the aromatic protons typically appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring. The methylene protons (-O-CH₂-) and the acetylenic proton (-C≡C-H) will have characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to definitively assign all proton and carbon signals.

While standard NMR provides averaged structural information, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons. A NOESY experiment could potentially detect correlations between the methylene protons of the propargyl group and the ortho-protons of the aniline ring, providing evidence for the preferred orientation of the ether linkage in solution.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 4-(2-Propynyloxy)aniline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of ~220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Data Presentation: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (ppm in CDCl₃) | Multiplicity |

| Aromatic Protons (AA'BB') | 6.6 - 7.0 | Doublet of Doublets |

| Amino Protons (-NH₂) | ~3.5 (broad) | Singlet |

| Methylene Protons (-O-CH₂-) | ~4.6 | Doublet |

| Acetylenic Proton (-C≡C-H) | ~2.5 | Triplet |

| Note: This table is based on typical values for similar structures like 4-propylaniline and general knowledge of functional group shifts.[5] |

Vibrational Spectroscopy (FT-IR & Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, confirming the presence of key functional groups.

Expertise & Experience: The IR spectrum provides clear, diagnostic absorption bands. The N-H stretches of the primary amine appear as a doublet around 3350-3450 cm⁻¹. The sharp, weak band for the terminal alkyne C-H stretch is expected near 3300 cm⁻¹, while the C≡C triple bond stretch appears around 2100-2150 cm⁻¹. The aryl-oxygen ether C-O stretch will be visible in the 1200-1250 cm⁻¹ region. While FT-IR is excellent for polar functional groups, Raman spectroscopy is often better for identifying the more symmetric, less polar C≡C bond. Comparing experimental spectra with frequencies calculated via computational methods can aid in assigning complex vibrations in the fingerprint region.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Mix ~1 mg of 4-(2-Propynyloxy)aniline with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Definitive Structure by Single-Crystal X-ray Diffraction

To unambiguously determine the solid-state structure and conformation, single-crystal X-ray diffraction is the gold-standard technique. It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecular conformation.

Expertise & Experience: The primary challenge is often growing diffraction-quality single crystals. Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture is a common starting point. Once a suitable crystal is obtained, the diffraction data reveals the precise three-dimensional arrangement of atoms in the crystal lattice. This allows for direct measurement of the C(aryl)-N bond length and the pyramidalization at the nitrogen atom, providing insight into the electronic contribution of the propynyloxy group.[4] Furthermore, it will definitively establish the conformation of the flexible propynyloxy side chain and reveal any intermolecular hydrogen bonding networks involving the amine protons.

Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Modeling and Conformational Search

Computational chemistry provides a powerful tool to complement experimental data, explore conformational landscapes, and rationalize observed properties.[6] Density Functional Theory (DFT) is a robust method for this purpose.[7]

Expertise & Experience: A computational approach begins with a conformational search to identify all low-energy conformers. This is crucial for a flexible molecule like 4-(2-Propynyloxy)aniline. The primary dihedral angles to investigate are C2-C1-O-C7 and C1-O-C7-C8 (using standard aniline numbering). By systematically rotating around these bonds and calculating the relative energy of each resulting structure, a potential energy surface can be mapped.

Following the conformational search, geometry optimization is performed on the lowest-energy conformers using a higher level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set).[7] This yields predicted structural parameters (bond lengths, angles) that can be directly compared to X-ray diffraction data. Furthermore, vibrational frequencies can be calculated and compared to experimental IR and Raman spectra to validate the computed structure.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of 4-(2-Propynyloxy)aniline in a molecular modeling program (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a systematic or stochastic conformational search using a low-cost computational method (e.g., a molecular mechanics force field like MMFF94) to identify potential energy minima.

-

DFT Optimization: Select the unique, low-energy conformers from the search. Perform a full geometry optimization on each using a DFT method (e.g., Gaussian, Spartan software) at a level of theory like B3LYP/6-311G**.[4]

-

Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides predicted vibrational spectra for comparison with experimental data.

-

Energy Analysis: Compare the final electronic energies (with zero-point vibrational energy correction) of all stable conformers to determine the global minimum and relative populations at a given temperature.

Logical Diagram: Computational & Experimental Synergy

Caption: Synergy between computational and experimental methods.

Synthesizing a Cohesive Structural Picture

The true power of this multi-technique approach lies in the integration of all data. The X-ray structure provides a precise, static image of the molecule's conformation in the solid state. NMR data, particularly NOESY, offers insights into the time-averaged conformation in a specific solvent. DFT calculations bridge these two experimental worlds, predicting the intrinsic, gas-phase conformational preferences and providing a theoretical basis for the observed spectroscopic and crystallographic results. Discrepancies between the solid-state and solution-phase conformations, or between experimental and computed data, are not failures but rather opportunities for deeper insight into how crystal packing forces and solvent effects influence the molecule's structure.

Conclusion

A comprehensive structural analysis of 4-(2-Propynyloxy)aniline requires a synergistic application of modern analytical techniques. NMR and vibrational spectroscopies serve to confirm the chemical identity and probe functional groups. Single-crystal X-ray diffraction offers an unambiguous view of the solid-state conformation and intermolecular interactions. Finally, computational DFT modeling provides a detailed picture of the conformational energy landscape, rationalizes experimental findings, and allows for the prediction of molecular properties. Together, these methods provide the detailed structural and conformational understanding essential for the rational design of new materials and pharmaceuticals based on this versatile molecular scaffold.

References

- BenchChem. (2025). Computational Modeling and Docking Studies of 4-(Oxan-2-yl)aniline Derivatives and Related Compounds: A Comparative Guide.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(2-Propynyloxy)aniline. TCI APAC.

- TCI Chemicals. (n.d.). 4-(2-Propynyloxy)aniline | 26557-78-8. TCI AMERICA.

- Chem-Impex. (n.d.). 4-(2-Propynyloxy)aniline.

- Lamey, S. C., St. Louis, C. M., & Canney, D. J. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.

- AiFChem. (n.d.). 26557-78-8 | 4-(2-Propynyloxy)aniline.

- MySkinRecipes. (n.d.). 4-(2-Propynyloxy)aniline.

- National Center for Biotechnology Information. (n.d.). SID 253661141. PubChem.

- Antonov, L., et al. (n.d.). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.

- Fisher Scientific. (n.d.). 4-(2-Propynyloxy)aniline 98.0+%, TCI America™.

- Kumar, S. S., et al. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics.

- ChemicalBook. (n.d.). 4-PROPYLANILINE(2696-84-6) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(2-Propynyloxy)aniline | 26557-78-8 | TCI AMERICA [tcichemicals.com]

- 3. 4-(2-Propynyloxy)aniline [myskinrecipes.com]

- 4. afit.edu [afit.edu]

- 5. 4-PROPYLANILINE(2696-84-6) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Chemistry

In the vast landscape of chemical synthesis, certain molecules, while not always in the spotlight, serve as indispensable tools for innovation. 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a prime example of such a molecule. Its unassuming structure, featuring a reactive terminal alkyne and a versatile aniline moiety, belies its significant role as a building block in diverse fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive technical overview of 4-(2-Propynyloxy)aniline, from its fundamental synthesis and characterization to its advanced applications, offering insights for researchers and developers seeking to leverage its unique chemical attributes.

Section 1: Genesis of a Versatile Building Block: Synthesis and History

While the precise first synthesis of 4-(2-Propynyloxy)aniline is not prominently documented in historical chemical literature, its preparation is a straightforward application of classic organic reactions. The most common and efficient method for its synthesis is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

In the case of 4-(2-Propynyloxy)aniline, the synthesis commences with the deprotonation of 4-aminophenol using a suitable base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the introduction of propargyl bromide, which undergoes a nucleophilic substitution (SN2) reaction with the phenoxide to yield the desired product. Acetone is a commonly employed solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction mixture[1].

The aniline functional group in the starting material remains largely unreactive under these conditions, allowing for the selective formation of the ether linkage. This synthetic route is not only efficient but also utilizes readily available and cost-effective starting materials, making 4-(2-Propynyloxy)aniline an accessible building block for a wide range of chemical endeavors.

Experimental Protocol: Synthesis of 4-(2-Propynyloxy)aniline[1]

Materials:

-

4-Aminophenol

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate and other insoluble salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 4-(2-Propynyloxy)aniline as a solid.

-

Dry the final product over anhydrous sodium sulfate.

Diagram of the Synthesis Workflow:

Caption: CuAAC click reaction with 4-(2-Propynyloxy)aniline.

Polymer Chemistry and Materials Science

The reactivity of the alkyne group also makes 4-(2-Propynyloxy)aniline a valuable monomer in polymer chemistry. It can be used to create specialty polymers with unique properties such as enhanced thermal stability and chemical resistance, which are desirable for high-performance materials.[2] The aniline portion of the molecule can also be polymerized to form conductive polymers, and the propargyl group can be used for post-polymerization modification, allowing for the fine-tuning of material properties.

Furthermore, its unique chemical structure allows for the modification of surfaces and coatings, enhancing adhesion and durability in various industrial applications.[2] The ability to participate in coupling reactions facilitates the formation of complex molecular architectures, making it invaluable in the design of novel materials with tailored properties.[2]

Agrochemicals and Dyes

4-(2-Propynyloxy)aniline also serves as an intermediate in the synthesis of agrochemicals and dyes.[2] The aniline core is a common feature in many pesticides and herbicides, and the propargyl group can be functionalized to modulate the biological activity and physical properties of the final product. In the dye industry, aniline derivatives are fundamental, and the introduction of the propargyloxy group can be used to create new chromophores or to attach the dye molecule to other substrates.

Section 4: Future Outlook

The utility of 4-(2-Propynyloxy)aniline is intrinsically linked to the ever-expanding field of click chemistry and the continuous search for novel functional molecules. As the demand for more efficient and specific synthetic methodologies grows, the importance of versatile building blocks like 4-(2-Propynyloxy)aniline will only increase. Its application in the development of advanced materials, such as self-healing polymers and functional surfaces, is an area of active research. In medicinal chemistry, its role in the construction of complex drug delivery systems, antibody-drug conjugates, and targeted therapies is poised for significant growth. The simplicity of its synthesis and the high reactivity of its functional groups ensure that 4-(2-Propynyloxy)aniline will remain a valuable tool in the arsenal of synthetic chemists for the foreseeable future.

References

- Khan, M. F., Alam, M. M., & Husain, A. (2017). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Journal of the Chemical Society of Pakistan, 39(5), 833-841.

Sources

Unveiling the Reactivity of 4-(2-Propynyloxy)aniline: A Theoretical and Practical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4-(2-Propynyloxy)aniline in Modern Drug Discovery and Materials Science

4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry, polymer science, and materials science.[1][2] Its unique molecular architecture, featuring a nucleophilic aniline ring and a reactive terminal alkyne, provides a powerful platform for the synthesis of complex molecular scaffolds. The aniline moiety serves as a key building block for a multitude of heterocyclic systems and is amenable to a wide range of aromatic substitution reactions. Simultaneously, the propargyl group offers a gateway to highly efficient and selective transformations such as cycloaddition reactions (most notably "click chemistry") and transition-metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity makes 4-(2-Propynyloxy)aniline an invaluable intermediate in the development of novel pharmaceuticals, functional polymers, and advanced materials with tailored electronic and physical properties.[1]

This in-depth technical guide provides a comprehensive exploration of the reactivity of 4-(2-Propynyloxy)aniline from both a theoretical and practical standpoint. By integrating computational insights with field-proven experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this remarkable molecule.

Part 1: Unraveling the Electronic Landscape: A Theoretical Perspective on Reactivity